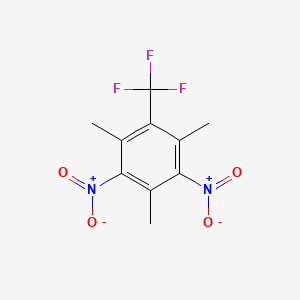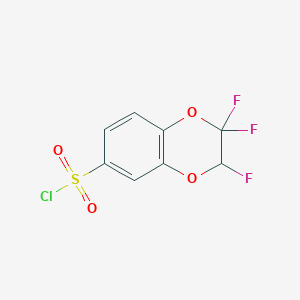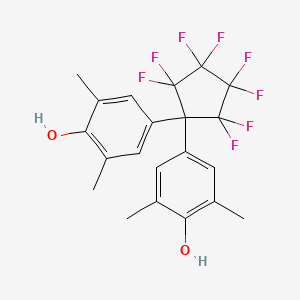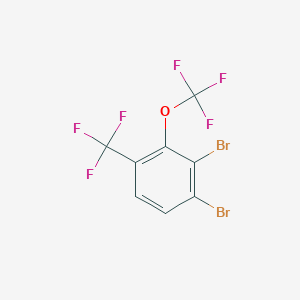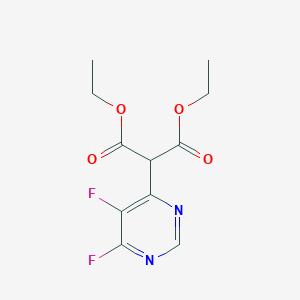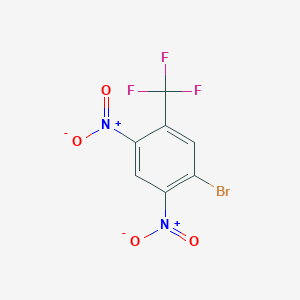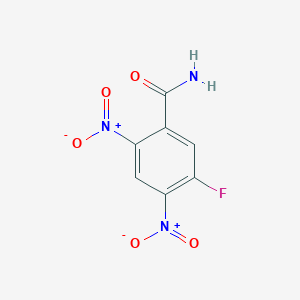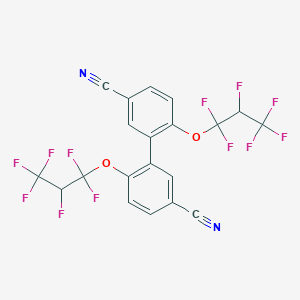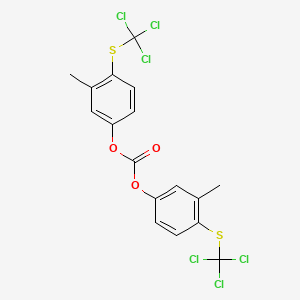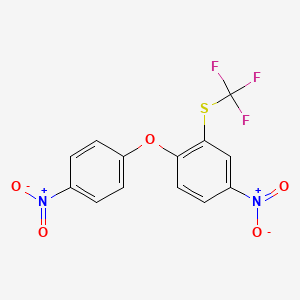
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of nitro groups and trifluoromethylthio substituents, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 4-nitrophenol with nitric acid in the presence of sulfuric acid to introduce the nitro groups. The trifluoromethylthio group can be introduced through a nucleophilic substitution reaction using a trifluoromethylthiolating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups make the aromatic ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.
Nucleophilic Substitution: The trifluoromethylthio group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives.
Nucleophilic Substitution: Various substituted phenoxybenzene derivatives.
Reduction: Amino-substituted phenoxybenzene derivatives.
Scientific Research Applications
4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene involves its interaction with molecular targets through its nitro and trifluoromethylthio groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1,2,3-triazoles: Compounds with similar nitro groups but different structural frameworks.
Trifluoromethyl-substituted benzenes: Compounds with trifluoromethyl groups but lacking the nitro substituents.
Uniqueness
4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene is unique due to the combination of nitro and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-nitro-1-(4-nitrophenoxy)-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O5S/c14-13(15,16)24-12-7-9(18(21)22)3-6-11(12)23-10-4-1-8(2-5-10)17(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSBVFFCYLRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
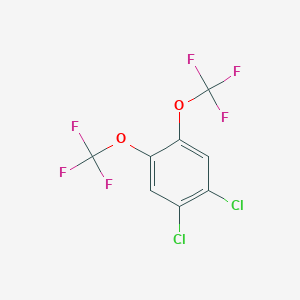
![2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6310884.png)
